N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a pyrazolo[3,4-b]pyridine core with a substituted 1,3,4-thiadiazole ring. The structure includes a methoxymethyl group at position 5 of the thiadiazole and isopropyl substituents at positions 1 and 6 of the pyrazolopyridine. The (2E)-configuration of the thiadiazole-ylidene moiety is critical for its electronic and steric properties, influencing binding interactions in biological systems.
Properties
Molecular Formula |
C17H22N6O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H22N6O2S/c1-9(2)13-6-11(12-7-18-23(10(3)4)15(12)19-13)16(24)20-17-22-21-14(26-17)8-25-5/h6-7,9-10H,8H2,1-5H3,(H,20,22,24) |
InChI Key |
NAAXYJYBAMJVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the construction of the pyrazolopyridine core, and the final coupling to form the carboxamide.
Formation of Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using sulfur-containing reagents.
Construction of Pyrazolopyridine Core: This step may involve the condensation of hydrazine derivatives with pyridine carboxylic acids or their derivatives.
Coupling to Form Carboxamide: The final step involves the coupling of the thiadiazole and pyrazolopyridine intermediates under amide-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Thiadiazole-2-Carboxamide Derivatives
describes several 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides (e.g., compounds 18j–18o ), which share the thiadiazole-carboxamide backbone but differ in substituents. Key comparisons include:
| Compound | Substituents (R1, R2) | Melting Point (°C) | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| 18j | 3,5-Dimethoxyphenyl, pyridin-4-yl | 179–180 | Lacks pyrazolopyridine core; simpler aromatic substituents |
| 18k | Pyridin-2-yl, pyridin-4-yl | 190–192 | Pyridine substituents instead of isopropyl groups |
| Target Compound | Methoxymethyl, isopropyl | Not reported | Hybrid pyrazolopyridine-thiadiazole system |
Triazolothiadiazole Derivatives
Compounds like 2a–2s () and 4a–4m () feature triazole-thiadiazole fused systems. For example:
- 4a–4m (): Exhibit antimicrobial activity linked to chloroaryl and triazole substituents.
- 2a–2s (): Vasodilatory activity correlates with electron-withdrawing substituents (e.g., nitro groups). The target compound’s isopropyl groups are electron-donating, suggesting divergent pharmacological effects .
Triazolothiadiazoles with Alkyl/Aryl Substituents
–8 highlights the role of alkyl/aryl groups in modulating bioactivity:
- 3-(α-Naphthylidene)-6-alkyl/aryl derivatives (): Substitution with naphthylidene enhances antimicrobial activity due to increased hydrophobicity. The target compound’s methoxymethyl group balances hydrophilicity and lipophilicity, adhering more closely to Lipinski’s rules .
- 3-Alkyl-6-aryloxymethylene derivatives (): Aryloxymethylene groups improve herbicidal activity.
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs like 18j (179–180°C) and 18k (190–192°C) () suggest that fused systems with rigid cores exhibit higher melting points.
- The methoxymethyl group may lower the melting point compared to nitro-substituted analogs (e.g., Compound-1 in , °C) due to reduced crystallinity .
Spectroscopic Features
- IR Spectroscopy: The target compound’s thiadiazole ring would show C=N stretches near 1519–1552 cm⁻¹ (cf. ), while the pyrazolopyridine carbonyl would absorb at ~1700 cm⁻¹ (similar to pyrrolidinone C=O in ) .
- 1H NMR : Isopropyl groups would resonate as doublets near δ 1.2–1.5 ppm, distinct from aryl protons in 18j–18o (δ 7.3–8.1 ppm) .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound integrates a thiadiazole ring and a pyrazolo[3,4-b]pyridine moiety, which may influence its pharmacological properties significantly.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.43 g/mol. The structure includes functional groups that are known to interact with various biological targets, suggesting potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| CAS Number | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain kinases or proteases involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.
Anticancer Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance:
- Cell Lines Studied : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological efficacy. For example:
- Study on Derivatives : A series of derivatives were synthesized and evaluated for their biological activities. Some derivatives exhibited enhanced potency against targeted cancer cell lines compared to the parent compound.
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating tumors. Results indicated significant tumor reduction in treated subjects compared to controls.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The compound’s core heterocyclic systems (pyrazolo[3,4-b]pyridine and 1,3,4-thiadiazole) require multi-step condensation and cyclization reactions. Key steps include:
- Thiadiazole Formation : Reacting hydrazine derivatives with carbon disulfide and subsequent chlorination, as described for analogous 1,3,4-thiadiazole syntheses .
- Pyrazole-Pyridine Fusion : Condensation of substituted pyrazole precursors with nitriles under acidic conditions, followed by cyclization using phosphoryl chloride (POCl₃) .
- Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and controlled heating (reflux in ethanol or DMF). Purity is enhanced via recrystallization (DMF-EtOH mixtures) .
Q. What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyrazolo[3,4-b]pyridine core (δ 7.5–8.5 ppm for aromatic protons) and methoxymethyl group (δ 3.2–3.5 ppm for OCH₃).
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and thiadiazole carbons (~150–160 ppm) .
- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and C=N/C=S vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of methoxymethyl or isopropyl groups) .
Advanced Research Questions
Q. How do substituents on the thiadiazole and pyrazole rings influence bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Thiadiazole Modifications : Electron-withdrawing groups (e.g., Cl at position 5) enhance antimicrobial activity by increasing electrophilicity .
- Pyrazole Substituents : Bulky groups (e.g., isopropyl) improve metabolic stability but may reduce solubility. Methoxymethyl groups balance lipophilicity and membrane permeability .
- Experimental Validation : Test derivatives in in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and correlate results with computational polarity/hydrophobicity indices .
Q. How can molecular docking predict interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with known pyrazole/thiadiazole affinity (e.g., COX-2, DNA gyrase).
- Docking Workflow :
- Prepare the compound’s 3D structure (DFT-optimized geometry).
- Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validate with co-crystallized ligands (PDB IDs: 5F1A for COX-2, 1KZN for DNA gyrase).
- Key Interactions : Hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) and π-π stacking with aromatic side chains .
Q. How should contradictory data in bioactivity assays be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Reproducibility Checks : Repeat assays with independent synthetic batches.
- Control Experiments : Test intermediates for off-target effects (e.g., unsubstituted pyrazole cores).
- Analytical Validation : Use HPLC-MS to confirm compound integrity post-assay .
Experimental Design and Data Analysis
Q. What in vitro assays are suitable for evaluating antitumor potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies :
- Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
- Cell Cycle : Analyze DNA content via flow cytometry (PI staining).
- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .
Q. How can computational methods guide synthetic route design?
Methodological Answer:
- Retrosynthetic Analysis : Tools like ChemAxon or Synthia identify feasible pathways (e.g., disconnecting the thiadiazole ring first).
- Reaction Optimization : DFT calculations (Gaussian 16) predict transition-state energies to optimize solvent/base choices .
Structural and Mechanistic Insights
Q. What is the role of the methoxymethyl group in solubility and stability?
Methodological Answer:
- Solubility : The methoxymethyl group (-OCH₂CH₃) increases polarity, enhancing aqueous solubility (logP reduction by ~0.5 units).
- Stability : Ether linkages resist hydrolysis under physiological pH, unlike ester groups. Stability is confirmed via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. How does the thiadiazole ring contribute to electronic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
